4-Methyl-6-phenylpyridazine-3-carboxylic Acid
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Overview
Description
4-Methyl-6-phenylpyridazine-3-carboxylic acid is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . This compound is part of the pyridazine family, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenylpyridazine-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of hydrazine derivatives with diketones or keto acids. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-phenylpyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce various reduced pyridazine derivatives .
Scientific Research Applications
4-Methyl-6-phenylpyridazine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenylpyridazine: Similar in structure but lacks the carboxylic acid group.
6-Phenylpyridazine-3-carboxylic acid: Similar but lacks the methyl group at the 4-position.
4-Methylpyridazine-3-carboxylic acid: Similar but lacks the phenyl group at the 6-position.
Uniqueness
4-Methyl-6-phenylpyridazine-3-carboxylic acid is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-methyl-6-phenylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-7-10(9-5-3-2-4-6-9)13-14-11(8)12(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
SOQLWJZRQKFERA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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